tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Overview
Description
“tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 219862-14-3 . It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-3-quinolinylcarbamate . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a hydrogenation process. A solution of 3-quinolinylcarbamic acid, 1,1-dimethylethyl ester in methanol is treated with acetic acid. The mixture is then bubbled with argon for 15 minutes, after which palladium hydroxide is added. The resulting suspension is subjected to hydrogenation under 45 psi of pressure for 16 hours, then filtered .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, but it does inhibit CYP2D6 . Its Log Kp (skin permeation) is -5.89 cm/s .Scientific Research Applications
Corrosion Inhibition
One application of derivatives of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate is in corrosion inhibition. Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, which showed effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solution. Their study included electrochemical measurements, demonstrating these compounds act as mixed-type inhibitors. The adsorption of the inhibitors on the carbon steel surface followed Langmuir adsorption isotherm, and the relationship between molecular structure and inhibition efficiency was theoretically established through DFT calculations and Monte Carlo simulation (Faydy et al., 2019).
Organic Synthesis
In the field of organic synthesis, this compound derivatives have been utilized in various reactions. For instance, Padwa et al. (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, which involved tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its role in heterocyclic synthesis and reactions such as alkylation and cycloaddition (Padwa et al., 2003).
Crystal Structure Analysis
The study of crystal structures also involves this compound derivatives. Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. They analyzed how molecules in these structures are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis of Alkaloids
This compound derivatives are also used in the synthesis of alkaloids. Talk et al. (2016) synthesized substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines and treated them with n-butyllithium in THF. This process facilitated the efficient total syntheses of the alkaloids (±)-crispine A and (±)-dysoxyline (Talk et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that carbamates can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.
Pharmacokinetics
The pharmacokinetic properties of “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” are as follows :
These properties suggest that the compound has a high potential for absorption in the gastrointestinal tract, can cross the blood-brain barrier, and may inhibit the CYP2D6 enzyme, which is involved in the metabolism of many drugs .
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURNOYXRZQBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403523 | |
Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219862-14-3 | |
Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-3-amino-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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